molecular formula C20H16BrF3N2O3S B2854937 ethyl 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226434-28-1

ethyl 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate

Katalognummer: B2854937
CAS-Nummer: 1226434-28-1
Molekulargewicht: 501.32
InChI-Schlüssel: XILJNBLFCQVVHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is an imidazole-based derivative featuring:

  • A 4-(trifluoromethoxy)phenyl group at position 1, which introduces strong electron-withdrawing effects and enhances metabolic stability.
  • A thioacetate ester (-S-CH2-COOEt) at position 2, likely acting as a prodrug moiety that may hydrolyze to a bioactive thiol or carboxylic acid in vivo.

These structural attributes position it within a class of imidazole derivatives explored for therapeutic applications, including kinase inhibition, anti-inflammatory, or anticancer activity .

Eigenschaften

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrF3N2O3S/c1-2-28-18(27)12-30-19-25-11-17(13-3-5-14(21)6-4-13)26(19)15-7-9-16(10-8-15)29-20(22,23)24/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILJNBLFCQVVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1 and 5

Table 1: Key Substituent Differences in Imidazole Derivatives
Compound Name Position 1 Substituent Position 5 Substituent Thiol/Thioether Group Biological Activity (Reported)
Target Compound 4-(Trifluoromethoxy)phenyl 4-Bromophenyl Thioacetate ester Not explicitly reported
5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol 4-(Difluoromethoxy)phenyl 4-Bromophenyl Thiol (-SH) Not specified
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 4-Methoxyphenyl 4-Fluorophenyl Thioacetamide (-S-CH2-CONH-) COX-1/2 inhibition
Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate 3-(Imidazolyl)propyl 4-Bromophenyl Carboxylate ester Crystallographic study

Key Observations :

  • Halogen Effects : The 4-bromophenyl group (in the target compound and ) may facilitate halogen bonding, unlike fluorine in , which relies on electronegativity without significant steric contributions.
  • Thioacetate vs. Thiol/Thioamide : The thioacetate ester in the target compound could improve solubility and serve as a prodrug, whereas thiols (e.g., ) may exhibit direct reactivity or oxidation susceptibility. Thioacetamides (e.g., ) might engage in hydrogen bonding via the -NH group.

Pharmacological and Physicochemical Properties

Analysis :

  • Metabolic Stability : Trifluoromethoxy groups are less prone to oxidative metabolism than methoxy or difluoromethoxy groups, extending half-life .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Imidazole ring formation : React 4-bromobenzaldehyde with 4-(trifluoromethoxy)aniline under acidic conditions to form the imidazole core .

Thioether linkage introduction : Use ethyl bromoacetate and a thiol intermediate (e.g., 5-(4-bromophenyl)-1H-imidazole-2-thiol) in the presence of potassium carbonate (K₂CO₃) as a catalyst in dimethylformamide (DMF) at 80–90°C for 6–8 hours .

Purification : Recrystallize the crude product using ethanol or dichloromethane/hexane mixtures to achieve >95% purity .
Key variables affecting yield include solvent choice (polar aprotic solvents preferred), temperature control, and molar ratios of reactants (1:1.2 ratio of imidazole to ethyl bromoacetate recommended) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm) and trifluoromethoxy group signals (δ 4.3–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z 541.02 [M+H]⁺) .
  • Infrared Spectroscopy (IR) : Detect characteristic bands for C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) .
  • HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How can researchers screen the compound for preliminary biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µg/mL .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using dose-response curves (0.1–50 µM range) .
  • Enzyme Inhibition : Test COX-1/2 inhibition via fluorometric assays, comparing activity to reference inhibitors (e.g., celecoxib) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs by substituting the 4-bromophenyl group with other halogens (e.g., Cl, F) or electron-withdrawing groups to assess impact on cytotoxicity .
  • Thioester Replacement : Replace the thioacetate moiety with sulfonamide or ester groups to evaluate pharmacokinetic improvements .
  • Data-Driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like tubulin or DNA topoisomerase II, validated by in vitro assays .

Q. How does the trifluoromethoxy group influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Electrophilic Reactivity : The -OCF₃ group enhances electron-deficient character at the imidazole ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, confirmed by liver microsome assays (e.g., t₁/₂ > 120 minutes in human microsomes) .
  • Bioactivity Correlation : Analog studies show that -OCF₃ improves antimicrobial potency (MIC reduced by 50% vs. -OCH₃ analogs) due to increased membrane permeability .

Q. What mechanistic insights explain contradictory cytotoxicity results in different cancer cell lines?

  • Methodological Answer :
  • Apoptosis Pathways : Use flow cytometry (Annexin V/PI staining) to confirm caspase-3/7 activation in sensitive lines (e.g., HeLa) but not in resistant lines (e.g., A549) .
  • ABC Transporter Efflux : Perform rhodamine-123 accumulation assays to identify P-glycoprotein (P-gp)-mediated resistance, reversible with verapamil co-treatment .
  • Transcriptomic Profiling : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., NF-κB suppression in responsive cells) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.